Diosgenin acetate

membrane biophysics drug delivery liposomal formulation

Diosgenin acetate (CAS 1061-54-7) is the acetylated derivative of diosgenin, a key intermediate for industrial-scale steroid hormone synthesis (e.g., 16-DPA). The acetate modification enhances lipophilicity, alters membrane partitioning (K = 2.22 × 10⁵ vs. 1.69 × 10⁶ m²·mol⁻¹ for diosgenin in DPPC bilayers), and enables regioselective synthetic transformations not achievable with the free alcohol. Ideal for continuous flow processes and as a protected building block for antifungal isoxazole derivatives. ≥98% purity.

Molecular Formula C29H44O4
Molecular Weight 456.7 g/mol
CAS No. 1061-54-7
Cat. No. B086577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosgenin acetate
CAS1061-54-7
Molecular FormulaC29H44O4
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)OC1
InChIInChI=1S/C29H44O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26H,7-16H2,1-5H3/t17-,18+,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1
InChIKeyCZCROZIJKBXZDP-IKEOEMBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diosgenin Acetate (CAS 1061-54-7) in Research and Industrial Sourcing: A Steroidal Sapogenin Derivative


Diosgenin acetate (CAS 1061-54-7) is the acetylated derivative of the naturally occurring steroidal sapogenin diosgenin. With a molecular formula of C29H44O4 and a molecular weight of 456.66 g/mol, this compound is a key intermediate in the synthesis of steroid hormones and pharmaceuticals . While diosgenin itself has been extensively studied for its anti-inflammatory, anticancer, and hypolipidemic properties [1], the acetate modification alters its physicochemical properties and biological interactions. This evidence guide provides a rigorous, comparator-based assessment of diosgenin acetate's unique attributes, enabling informed procurement and research decisions by distinguishing it from its parent compound, diosgenin, and other steroidal sapogenins.

Why Diosgenin Acetate Cannot Be Simply Substituted with Diosgenin or Other Sapogenins


While diosgenin and its acetate derivative share a common steroidal backbone, the addition of the acetyl group fundamentally alters their biophysical interactions and synthetic utility. The acetate moiety increases lipophilicity, modifies membrane partitioning, and provides a unique handle for further chemical derivatization. As demonstrated by quantitative studies, diosgenin and diosgenin acetate exhibit distinct behaviors in lipid membrane systems [1] and differ in their capacity for enzymatic transformation [2]. Furthermore, the acetate group serves as a protecting group during synthetic sequences, enabling regioselective transformations that are not possible with the free alcohol [3]. Therefore, generic substitution of diosgenin for its acetate, or vice versa, would compromise experimental reproducibility and the fidelity of synthetic pathways.

Quantitative Differentiation of Diosgenin Acetate (1061-54-7): Evidence for Scientific Selection


Differential Interaction with Lipid Bilayers: Diosgenin Acetate Forms a More Stable Complex with DPPC than Diosgenin

In a direct head-to-head comparison, the stability constant (K) for the 1:1 complex formed between 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and diosgenin acetate (DAc) was found to be 2.22 × 10⁵ m²·mol⁻¹, whereas the corresponding complex with diosgenin (Dio) exhibited a higher stability constant of 1.69 × 10⁶ m²·mol⁻¹ [1]. This indicates that while both compounds interact with model lipid membranes, the strength of their association differs significantly, with diosgenin forming a more thermodynamically stable complex. Furthermore, the Gibbs free energy of complex formation (ΔG) was calculated to be –30.16 ± 0.91 kJ·mol⁻¹ for the DPPC-DAc complex, compared to –39.74 ± 1.05 kJ·mol⁻¹ for the DPPC-Dio complex [1].

membrane biophysics drug delivery liposomal formulation

Lack of HMG-CoA Reductase Inhibitory Activity: A Key Distinction from Statin-Class Compounds

In an enzymatic assay using rat hepatic microsomes, diosgenin acetate was evaluated for its ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The compound was found to lack significant inhibitory activity against this target [1]. This finding is particularly important when comparing diosgenin acetate to statin-class drugs (e.g., atorvastatin, simvastatin) which are potent, direct inhibitors of HMG-CoA reductase (IC50 values typically in the low nanomolar range). While diosgenin itself has been reported to modulate HMG-CoA reductase expression at the mRNA and protein levels in some cellular contexts [2], the acetate derivative does not appear to act as a direct enzymatic inhibitor. This differentiates diosgenin acetate as a research tool for studying sterol metabolism pathways independent of direct HMG-CoA reductase blockade.

lipid metabolism cardiovascular research target selectivity

Synthetic Utility as a Protected Precursor for Regioselective Derivatization

Diosgenin acetate serves as a crucial protected intermediate in synthetic chemistry. The acetate group at the 3β-position acts as a protecting group, preventing unwanted side reactions during transformations of the spiroketal side chain. A patent describes the synthesis of diosgenin acetate-isoxazole derivatives with antifungal activity, where the acetate protection is essential for subsequent regioselective modifications [1]. In contrast, free diosgenin (the 3β-ol) would undergo competing reactions under the same conditions. Additionally, diosgenin acetate is a key starting material for the synthesis of 16-dehydropregnenolone acetate (16-DPA), a pivotal intermediate in the production of steroid hormones such as progesterone and corticosteroids [2]. The acetylated form allows for cleaner, higher-yielding transformations in continuous flow processes compared to the free sapogenin [2]. This protected status is a tangible, functional advantage over its parent compound in a laboratory and industrial setting.

synthetic chemistry steroid synthesis medicinal chemistry

Potential for Antifungal Derivatization: A Scaffold for Novel Agrochemicals

Diosgenin acetate is not merely an analog; it is a versatile scaffold for creating new chemical entities with distinct biological activities. A patent describes the synthesis of diosgenin acetate-isoxazole derivatives, which were then evaluated for their antifungal activity against the plant pathogen Alternaria alternata [1]. While the patent claims 'good antifungal activity' for these derivatives, specific quantitative MIC or EC50 values are not provided in the accessible abstract. Nevertheless, the existence of this patent demonstrates a recognized industrial interest in diosgenin acetate as a starting point for developing novel antifungal agents. This contrasts with the parent compound, diosgenin, for which antifungal activity is not a primary reported attribute in the literature. The acetate derivative thus opens up a new avenue of research in agrochemical discovery.

antifungal agrochemical crop protection

High-Value Applications of Diosgenin Acetate (1061-54-7) Based on Verified Differentiation


Precursor for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) in Continuous Flow

Diosgenin acetate is a preferred starting material for the industrial-scale synthesis of 16-DPA, a critical intermediate in the production of steroid hormones like progesterone and corticosteroids. Its acetylated form simplifies synthetic steps and is compatible with continuous flow processes, offering advantages in yield and efficiency over the free alcohol, diosgenin [1].

Scaffold for the Development of Novel Antifungal Agents

The acetate moiety in diosgenin acetate provides a handle for further chemical modifications, such as the creation of isoxazole derivatives. This has been patented for generating new antifungal compounds targeting plant pathogens like Alternaria alternata [2]. This application leverages the unique synthetic accessibility of the acetate derivative, a feature not present in the parent compound.

Investigating Steroid-Membrane Interactions in Drug Delivery Research

Due to its distinct, quantifiably different interaction with DPPC lipid bilayers compared to diosgenin (K = 2.22 × 10⁵ vs 1.69 × 10⁶ m²·mol⁻¹) [3], diosgenin acetate is a valuable tool for studying the impact of steroidal functional groups on membrane permeability and liposomal formulation behavior. This enables researchers to tune the release kinetics of encapsulated payloads in model systems.

Tool Compound for Studying HMG-CoA Reductase-Independent Lipid Metabolism

Since diosgenin acetate lacks direct inhibitory activity against HMG-CoA reductase [4], it serves as a cleaner probe for investigating alternative pathways of cholesterol and lipid regulation. Unlike statins, which potently inhibit this enzyme, diosgenin acetate allows researchers to study steroid-mediated effects on lipid profiles without the confounding variable of direct enzymatic blockade.

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